molecular formula C16H16N2O6 B11211944 Dimethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11211944
M. Wt: 332.31 g/mol
InChI Key: JRDGVJFYDFEZOY-UHFFFAOYSA-N
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Description

Dimethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with a nitrophenyl group and two ester groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups in the presence of a base.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino-substituted dihydropyridine derivatives.

    Substitution: Amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antihypertensive and antioxidant properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, similar to other dihydropyridine derivatives, leading to vasodilation and antihypertensive effects. The nitro group can also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as an antihypertensive agent.

    Amlodipine: A widely used calcium channel blocker with a similar structure.

    Nicardipine: Known for its vasodilatory effects.

Uniqueness

Dimethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

dimethyl 1-methyl-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C16H16N2O6/c1-17-8-12(15(19)23-2)14(13(9-17)16(20)24-3)10-4-6-11(7-5-10)18(21)22/h4-9,14H,1-3H3

InChI Key

JRDGVJFYDFEZOY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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